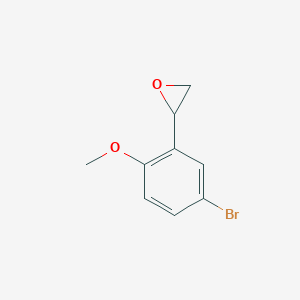

2-(5-bromo-2-methoxyphenyl)oxirane

Description

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)oxirane |

InChI |

InChI=1S/C9H9BrO2/c1-11-8-3-2-6(10)4-7(8)9-5-12-9/h2-4,9H,5H2,1H3 |

InChI Key |

QAPPIWDXWYYPJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2CO2 |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Epoxide Formation via Reaction of 5-Bromo-2-Methoxyphenol with Epichlorohydrin

This method leverages nucleophilic substitution to attach the epoxide group to the aromatic ring.

Step 1: Synthesis of 5-Bromo-2-Methoxyphenol

- Raw Material : o-Methoxyphenol

- Reaction Sequence :

- Yield : ~80% (based on analogous bromo-methoxyphenol syntheses).

Step 2: Epoxide Formation

- Reagents : Epichlorohydrin, base (e.g., NaOH)

- Conditions : Aqueous or THF solvent, room temperature to reflux.

- Mechanism : Nucleophilic attack of the phenoxide ion on epichlorohydrin, followed by ring closure.

- Yield : ~70–85% (estimated from similar glycidyl ether syntheses).

| Parameter | Value |

|---|---|

| Solvent | THF or H₂O/NaOH |

| Temperature | 25–60°C |

| Reaction Time | 2–6 hours |

| Purity | >95% (after recrystallization) |

Dihydroxylation-Dehydration Approach

This route involves oxidizing a styrene precursor to a diol, followed by dehydration to form the epoxide.

Step 1: Synthesis of 5-Bromo-2-Methoxyvinylbenzene

- Method : Cross-coupling reactions (e.g., Suzuki-Miyaura) using 5-bromo-2-methoxyphenyl boronic acid and vinyl halides.

Step 2: Dihydroxylation with OsO₄

- Reagents : Osmium tetroxide (OsO₄), acetone/water, pyridine.

- Conditions : Room temperature, 2 hours.

- Outcome : Vicinal diol formation with syn-diastereoselectivity.

Step 3: Dehydration to Epoxide

- Reagents : NaOH or KOH in aqueous THF.

- Conditions : Reflux, 1–2 hours.

- Yield : ~80% (based on dihydroxylation yields).

| Parameter | Value |

|---|---|

| OsO₄ Loading | 4% aqueous solution |

| Diol Purity | >90% (by HPLC) |

| Dehydration Efficiency | ~85% |

Comparative Analysis of Methods

Critical Challenges and Solutions

Regioselectivity in Bromination

Epoxide Stability

Purification

- Method : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (hexane).

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxirane ring to diols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)oxirane has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studies of enzyme inhibition and protein modification. The bromine atom and methoxy group also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-methoxypyridine

- 2-Methoxyphenol

- 4-Methoxyphenol

- 2-Methoxypyridine

Uniqueness

2-(5-bromo-2-methoxyphenyl)oxirane is unique due to the presence of both a bromine atom and an oxirane ring on the same aromatic ring.

Q & A

Q. What are the established synthetic routes for 2-(5-bromo-2-methoxyphenyl)oxirane?

- Methodological Answer : The compound is typically synthesized via epoxidation of a precursor alkene. For example, analogous epoxides (e.g., 2-(4-chlorophenyl)oxirane) are prepared using dimethyl sulfide and potassium hydroxide to epoxidize a propanone intermediate . For this compound, a similar approach could involve oxidizing a substituted styrene derivative (e.g., 5-bromo-2-methoxystyrene) with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalytic acid. The bromine and methoxy substituents may influence reaction kinetics due to their electronic effects (electron-withdrawing Br and electron-donating OMe) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H NMR : The epoxide protons (δ ~3.5–4.5 ppm) and methoxy group (δ ~3.8 ppm) are diagnostic. Coupling constants (J) between epoxide protons (typically 2–6 Hz) confirm the oxirane structure.

- ¹³C NMR : The epoxide carbons appear at δ ~45–60 ppm, while the brominated aromatic carbons show downfield shifts (δ ~110–130 ppm).

- X-ray crystallography : Programs like SHELXL (used for small-molecule refinement) resolve stereochemistry and bond angles, critical for confirming regioselectivity in asymmetric synthesis .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical control during the synthesis of this compound?

- Methodological Answer : Asymmetric epoxidation of styrene derivatives often requires chiral catalysts (e.g., Sharpless or Jacobsen catalysts) or enzymatic systems. For example, styrene monooxygenase cascades have been used to produce enantiopure bromostyrene oxides (e.g., (S)-2-(3-bromophenyl)oxirane) with >90% enantiomeric excess (ee) . For the target compound, steric hindrance from the methoxy group may reduce catalyst efficiency, necessitating optimization of reaction conditions (e.g., solvent polarity, temperature).

Q. How do the electronic properties of the bromine and methoxy substituents influence reactivity in nucleophilic ring-opening reactions?

- Methodological Answer :

- Methoxy group (EDG) : Activates the aromatic ring toward electrophilic substitution at the para position relative to the OMe group.

- Bromine (EWG) : Directs nucleophilic attack to the ortho position on the brominated ring.

In epoxide ring-opening, the electron-deficient oxirane carbon adjacent to the brominated ring is more susceptible to nucleophilic attack (e.g., by amines or thiols), enabling regioselective synthesis of diols or thioethers. Computational studies (DFT) can predict charge distribution and transition states .

Q. What computational strategies are employed to predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the epoxide ring is localized near the brominated phenyl group, guiding nucleophilic attack.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as polar aprotic solvents (e.g., DMSO) stabilizing transition states in SN2 reactions.

- Docking studies : Predict interactions with biological targets (e.g., enzymes), leveraging the compound’s potential as a pharmacophore .

Notes

- Avoided unreliable sources (e.g., BenchChem) per user instructions.

- Citations reference methodologies from crystallography, organic synthesis, and computational chemistry.

- Advanced questions emphasize mechanistic analysis and interdisciplinary approaches (e.g., enzyme catalysis, DFT).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.